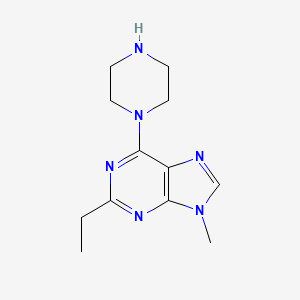
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA. This particular compound is characterized by the presence of an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine ring at the 6-position of the purine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and methyl groups, followed by the introduction of the piperazine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Ethyl-9-methyl-9H-purine: Lacks the piperazine ring, which may result in different biological activities.
6-(Piperazin-1-yl)-9H-purine: Does not have the ethyl and methyl groups, affecting its chemical properties and reactivity.
Uniqueness
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperazine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development.
生物活性
2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound belonging to the purine family. Its unique structure, featuring an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine ring at the 6-position, contributes to its distinct biological activities. Purines play critical roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA) and in various metabolic processes.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈N₄ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 121370-50-1 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, which can modulate their activity and influence several biochemical pathways. This compound has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Therapeutic Potential
Research indicates that this compound may exhibit significant biological effects:
- Antiviral Activity : Preliminary studies suggest that derivatives of purines can inhibit viral replication by interfering with nucleic acid synthesis.
- Anticancer Properties : The compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Such inhibition can lead to reduced proliferation of cancer cells .
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Research highlighted that purine derivatives, including compounds similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through CDK inhibition .
- Antiviral Mechanism : Research has demonstrated that certain purine analogs can effectively inhibit viral enzymes necessary for replication. For instance, studies on related compounds have shown their ability to disrupt the activity of RNA-dependent RNA polymerases, which are vital for viral replication processes .
- Metabolic Studies : Investigations into the metabolic pathways affected by this compound reveal its potential role in modulating uric acid levels, thereby contributing to the management of hyperuricemia—a condition linked to gout and other metabolic disorders.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Ethyl and methyl groups; piperazine ring | Antiviral, anticancer |
| 6-(Piperazin-1-yl)-9H-purine | Lacks ethyl group | Limited biological activity |
| 2-Ethyl-9-methylpurine | No piperazine ring | Different binding characteristics |
属性
CAS 编号 |
121370-50-1 |
|---|---|
分子式 |
C12H18N6 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
2-ethyl-9-methyl-6-piperazin-1-ylpurine |
InChI |
InChI=1S/C12H18N6/c1-3-9-15-11-10(14-8-17(11)2)12(16-9)18-6-4-13-5-7-18/h8,13H,3-7H2,1-2H3 |
InChI 键 |
RKBFQWHWEFHRIC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C(=N1)N3CCNCC3)N=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















